molecular formula C16H18S2 B13969957 Disulfide, bis(3,4-dimethylphenyl) CAS No. 64346-07-2

Disulfide, bis(3,4-dimethylphenyl)

Cat. No.: B13969957
CAS No.: 64346-07-2
M. Wt: 274.4 g/mol
InChI Key: VZHQKOOUOJXBDL-UHFFFAOYSA-N
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Description

Disulfide, bis(3,4-dimethylphenyl) is an organic compound characterized by two 3,4-dimethylphenyl groups connected via a disulfide (–S–S–) bond. Each aromatic ring bears methyl substituents at the 3- and 4-positions, contributing to its hydrophobic and sterically hindered structure. This compound is part of the diaryl disulfide family, which finds applications in polymer stabilization, agrochemicals, and materials science due to their redox-active sulfur centers and tunable electronic properties .

Properties

CAS No.

64346-07-2

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

4-[(3,4-dimethylphenyl)disulfanyl]-1,2-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3

InChI Key

VZHQKOOUOJXBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(3,4-dimethylphenyl), the common synthetic route involves the oxidative coupling of 3,4-dimethylthiophenol. This reaction can be carried out using various oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of disulfides often employs continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, microwave irradiation and electrochemical methods have been explored to optimize the synthesis of disulfides .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(3,4-dimethylphenyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, bis(3,4-dimethylphenyl) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of disulfide, bis(3,4-dimethylphenyl) primarily involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and electronic properties of disulfide, bis(3,4-dimethylphenyl) can be contextualized against analogous diaryl disulfides with varying substituents and substitution patterns. Key comparisons include:

Structural and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP<sup>3</sup> Key Properties/Applications
Disulfide, bis(3,4-dimethylphenyl) 3,4-dimethylphenyl C₁₆H₁₈S₂ 274.4 ~5.5<sup>†</sup> High hydrophobicity; potential use in lubricants or polymer additives
Bis(3,5-dimethylphenyl) disulfide 3,5-dimethylphenyl C₁₆H₁₈S₂ 274.4 ~5.2 Symmetrical substitution; lower steric hindrance than 3,4-isomer
Bis(3,4-difluorophenyl) disulfide 3,4-difluorophenyl C₁₂H₆F₄S₂ 289.99 5.04 Electron-withdrawing F groups enhance oxidative stability
Bis(4-chlorophenyl) disulfide 4-chlorophenyl C₁₂H₈Cl₂S₂ 287.2 ~4.8 Lab chemical; Cl substituents increase polarity
Bis(4-hydroxyphenyl) disulfide 4-hydroxyphenyl C₁₂H₁₀O₂S₂ 250.3 ~2.1 Hydrophilic; used in redox-active materials

<sup>†</sup>Estimated based on the mixed 2,4-/3,4-dimethylphenyl disulfide (XLogP = 5.5) .

Physicochemical Properties

  • Hydrophobicity : The 3,4-dimethylphenyl substituents confer higher hydrophobicity (LogP ~5.5) compared to polar derivatives like bis(4-hydroxyphenyl) disulfide (LogP ~2.1) .
  • Melting Points : Substituent position significantly impacts melting behavior. For example, tris(3,4-dimethylphenyl)amine exhibits a 37°C decrease in melting point when –OTIPS groups replace methyl groups . While direct data for disulfides is sparse, steric hindrance in 3,4-dimethylphenyl disulfide likely reduces crystallinity compared to symmetrically substituted analogs (e.g., 3,5-dimethylphenyl disulfide).

Electronic and Electrochemical Behavior

  • In triarylamines, –OMe and –OTIPS groups reduce oxidation potentials by ~100 mV compared to unsubstituted analogs . Extrapolating this, bis(3,4-dimethylphenyl) disulfide may exhibit easier oxidation than halogenated derivatives (e.g., bis(3,4-difluorophenyl) disulfide).
  • Stability: Electron-withdrawing groups (e.g., –F, –Cl) enhance oxidative stability but reduce solubility in nonpolar media .

Research Findings and Gaps

  • Substituent Position Matters : Asymmetric substitution (e.g., 3,4- vs. 3,5-dimethylphenyl) alters steric and electronic profiles, impacting reactivity and material compatibility .
  • Data Limitations : Direct electrochemical or thermal data for bis(3,4-dimethylphenyl) disulfide remains scarce, necessitating further experimental validation.
  • Safety Profile : While bis(4-chlorophenyl) disulfide is classified as a laboratory chemical , the safety of methyl-substituted disulfides requires evaluation under industrial handling conditions.

Biological Activity

Disulfide, bis(3,4-dimethylphenyl) is an organic compound of significant interest due to its unique structural features and biological activities. This compound, characterized by the presence of two 3,4-dimethylphenyl groups linked by a disulfide bond, has been investigated for its potential roles in various biochemical processes.

  • Molecular Formula : C14_{14}H14_{14}S2_2
  • Molecular Weight : Approximately 274.4 g/mol
  • Structure : The compound features two phenyl rings, each substituted with methyl groups at the 3- and 4-positions. This substitution pattern influences both its chemical reactivity and biological activity.

The biological activity of disulfide, bis(3,4-dimethylphenyl) primarily stems from its ability to form and cleave disulfide bonds. These bonds are critical for the stability and function of proteins, playing a vital role in:

  • Protein Folding : Disulfide bonds contribute to the correct folding of proteins, which is essential for their functionality.
  • Enzyme Activity : The formation of disulfide linkages can modulate enzyme activity by altering the enzyme's conformation.
  • Cellular Signaling : Disulfides can participate in redox signaling pathways, influencing various cellular processes.

Biological Activity Overview

Research indicates that disulfide, bis(3,4-dimethylphenyl) can modulate protein interactions through stable disulfide linkages formed under oxidative conditions. This modulation is crucial for understanding its therapeutic potential in various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antioxidant ActivityPotential to scavenge free radicals and protect cells from oxidative stress.
Protein InteractionAlters protein structure and function through disulfide bond formation.
Enzyme ModulationInfluences enzyme activity by modifying active site conformation.
Cellular SignalingInvolved in redox signaling pathways affecting cell proliferation and apoptosis.

Case Studies

  • Anticancer Properties : A study highlighted that derivatives of bis(3,4-dimethylphenyl) disulfide exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50_{50} value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong antiproliferative effects .
  • Protein Interaction Studies : Research has shown that this compound can effectively stabilize protein structures through disulfide bonding. Such interactions are critical in understanding the mechanisms behind diseases related to protein misfolding .
  • Oxidative Stress Response : The ability of bis(3,4-dimethylphenyl) disulfide to act as an antioxidant was evaluated in cellular models subjected to oxidative stress. Results indicated a protective effect against cell death induced by reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .

Synthesis and Applications

The synthesis of disulfide, bis(3,4-dimethylphenyl) typically involves the oxidation of thiols or related compounds under controlled conditions to ensure high yield and purity. Various methods have been developed to produce this compound efficiently while minimizing byproducts .

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Oxidation of ThiolsCommonly used method involving thiol oxidation.Up to 90%
Continuous MonitoringIndustrial production with real-time monitoring.High yield
RecrystallizationPurification technique post-synthesis.>99% purity

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